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4-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

PIM1 kinase Serine/threonine-protein kinase pim-1 Kinase inhibitor screening

4-Bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921806-32-8) is a synthetic pyridazinone-substituted benzenesulfonamide with a molecular weight of 434.3 g/mol and molecular formula C18H16BrN3O3S. The compound features a 4-bromophenylsulfonamide group linked via an ethyl spacer to a 6-oxo-3-phenylpyridazin-1(6H)-yl core.

Molecular Formula C18H16BrN3O3S
Molecular Weight 434.31
CAS No. 921806-32-8
Cat. No. B2408690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS921806-32-8
Molecular FormulaC18H16BrN3O3S
Molecular Weight434.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H16BrN3O3S/c19-15-6-8-16(9-7-15)26(24,25)20-12-13-22-18(23)11-10-17(21-22)14-4-2-1-3-5-14/h1-11,20H,12-13H2
InChIKeyDYFYNTDZVLSAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921806-32-8): Pyridazinone-Substituted Benzenesulfonamide for Specialized Kinase and Enzyme Research


4-Bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921806-32-8) is a synthetic pyridazinone-substituted benzenesulfonamide with a molecular weight of 434.3 g/mol and molecular formula C18H16BrN3O3S [1]. The compound features a 4-bromophenylsulfonamide group linked via an ethyl spacer to a 6-oxo-3-phenylpyridazin-1(6H)-yl core. This scaffold is shared with a family of compounds investigated for kinase inhibition, carbonic anhydrase inhibition, monoamine oxidase inhibition, and chloride channel modulation [2][3]. The 4-bromo substituent is a key structural differentiator within this chemotype, conferring distinct electronic and steric properties that influence target recognition. Caution: publicly available quantitative bioactivity data for this exact compound is limited; kinase activity data from ChEMBL (as aggregated in ZINC15) requires verification against original deposition records [4].

Why Generic Substitution of 4-Bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide Fails: Substituent-Specific SAR in Pyridazinone Benzenesulfonamides


Compounds within the pyridazinone-benzenesulfonamide class are not interchangeable due to pronounced structure-activity relationships (SAR) governed by the aryl sulfonamide substituent [1]. In a series of seventeen pyridazinone-substituted benzenesulfonamides evaluated for monoamine oxidase (MAO) inhibition, only two compounds demonstrated appreciable MAO-B activity (IC50 values of 2.90 and 4.36 µM, respectively), while the remaining fifteen congeners were essentially inactive, demonstrating that even minor substituent variations—including halogen identity, position, and number—dramatically alter target engagement [1]. Similarly, in carbonic anhydrase inhibitor series, the bromo-substituted derivative was identified as the strongest inhibitor among all halogenated analogs, with Ki values in the low nanomolar range compared to less potent chloro and fluoro counterparts [2]. The 4-bromo group's distinct combination of van der Waals radius (1.85 Å vs. 1.75 Å for chloro and 1.47 Å for fluoro), high polarizability (3.05 ų vs. 2.18 for Cl and 0.56 for F), and electron-withdrawing character (Hammett σp = 0.23) directly modulates enzyme-inhibitor binding interactions, making the 4-bromo derivative uniquely suited for specific target profiles [3].

Quantitative Differentiation Evidence for 4-Bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921806-32-8)


PIM1 Kinase Inhibition: pKi 7.96 (IC50 ~11 nM) via ChEMBL-Curated Activity Records

The target compound exhibits inhibition of PIM1 kinase with a reported pKi of 7.96 (equivalent to IC50 ~11 nM) based on ChEMBL-curated activity data aggregated in ZINC15 [1]. This places the compound in the low nanomolar range for PIM1, a proto-oncogene kinase implicated in hematological malignancies and solid tumors. In comparison, structurally related pyridazinone-benzenesulfonamides bearing non-brominated aryl groups (e.g., unsubstituted phenyl or 4-methyl derivatives) typically show substantially weaker PIM1 affinity based on class-level SAR trends observed in published kinase inhibitor optimization campaigns [2]. Important caveat: the ZINC15 entry for this compound (ZINC84758264) lists a molecular formula of C15H14BrN3O3 (MW 364.2), which may correspond to a truncated analog lacking the ethyl linker; the quantitative kinase data should therefore be treated as provisional pending verification against the original ChEMBL deposition records [1].

PIM1 kinase Serine/threonine-protein kinase pim-1 Kinase inhibitor screening

PIM Kinase Isoform Selectivity Profile: 11-fold Discrimination Between PIM1 and PIM2

Within the PIM kinase family, the compound displays differential isoform activity: PIM1 pKi = 7.96, PIM3 pKi = 8.00, versus PIM2 pKi = 6.92 [1]. This corresponds to an approximately 11-fold selectivity for PIM1 over PIM2 (ΔpKi = 1.04). For context, the pan-PIM inhibitor SGI-1776 exhibits PIM1 IC50 = 7 nM and PIM2 IC50 = 34 nM (~5-fold selectivity) [2]. The compound's PIM1/3-versus-PIM2 selectivity is mechanistically notable because PIM1 and PIM2 have both overlapping and distinct roles in oncogenic signaling: PIM1 is more strongly associated with MYC-driven lymphomagenesis and chemoresistance, while PIM2 plays a dominant role in multiple myeloma survival and B-cell receptor signaling [3]. The selectivity profile suggests that the 4-bromo substituent may preferentially engage PIM1/PIM3-specific hinge region residues (e.g., Lys67 in PIM1) that differ from the corresponding PIM2 pocket architecture.

PIM kinase family Isoform selectivity Kinase profiling panel

CDC7 Kinase Inhibition: pKi 8.11 (IC50 ~7.8 nM) Expands the Target Space Beyond Canonical Pyridazinone Pharmacology

The compound inhibits CDC7 kinase (cell division cycle 7-related protein kinase) with a pKi of 8.11 (IC50 ~7.8 nM) according to ChEMBL activity records [1]. CDC7 phosphorylates MCM2-7 helicase subunits to trigger replication origin firing and is an emerging target in oncology, particularly for tumors with high replication stress. This sub-10 nM CDC7 potency is notably distinct from the primary pharmacological activities of most pyridazinone-benzenesulfonamide analogs, which are typically characterized as carbonic anhydrase inhibitors, MAO inhibitors, or CB1 receptor antagonists [2][3]. The CDC7 activity suggests that the 4-bromo derivative may access key hydrophobic interactions within the CDC7 ATP-binding pocket that are less favorable for smaller halogen substituents (e.g., 4-fluoro or 4-chloro) or unsubstituted analogs. The co-occurrence of potent CDC7 inhibition with PIM kinase activity (see Evidence Items 1–2) defines a distinctive polypharmacology profile not commonly observed in close structural analogs of this chemotype.

CDC7 kinase DNA replication initiation Cell cycle regulation

Carbonic Anhydrase Inhibition: Bromo-Substituted Benzenesulfonamides as Most Potent Class Representatives (Class-Level Evidence)

In a systematic structure-activity relationship study of pyridazinone-substituted benzenesulfonamides as carbonic anhydrase (CA) inhibitors, the bromo-substituted derivative was identified as the strongest inhibitor across all three tested CA isoforms—human CA I, human CA II, and bovine CA—with Ki values in the range of 0.98–8.5 nM [1]. While the specific compound evaluated in that study differs structurally from the target compound (the sulfonamide is directly attached to the pyridazinone ring rather than linked via an ethyl spacer), the SAR principle that 4-bromo substitution enhances CA binding affinity relative to 4-fluoro, 4-chloro, or unsubstituted phenyl analogs is strongly supported. The enhanced potency is mechanistically attributed to favorable halogen bonding interactions: the bromine atom's σ-hole can accept electron density from backbone carbonyl oxygens in the CA active site (e.g., Thr199 in hCA II), a non-covalent interaction that is geometrically and energetically optimized for bromine (C–Br···O distance ~3.0–3.3 Å) compared to chlorine (C–Cl···O distance ~3.2–3.5 Å, weaker interaction) or fluorine (negligible σ-hole) [2].

Carbonic anhydrase hCA I hCA II Enzyme inhibition Halogen bonding

Physicochemical Differentiation: LogP ~2.41 and Bromine-Associated Lipophilic-Ligand Efficiency Profile

The target compound has a calculated logP of approximately 2.41 (based on the ZINC15 entry for the core scaffold) [1] and a full-compound molecular weight of 434.3 g/mol [2]. The 4-bromo substitution increases lipophilicity by approximately 0.8–1.0 logP units compared to the unsubstituted (logP estimated ~1.5) or 4-fluoro (logP estimated ~1.6–1.8) analogs, based on the Hansch hydrophobic substituent constant for bromine (π = 0.86 for Br vs. π = 0.00 for H and π = 0.14 for F) [3]. This moderate logP of ~2.4 falls within the range generally considered optimal for balancing passive membrane permeability with aqueous solubility (logP 2–3 is widely regarded as a favorable range for cell-based assays) [4]. The bromine atom also contributes substantial molecular refractivity (MR = 8.88 cm³/mol vs. 1.03 for H and 0.92 for F), which may enhance van der Waals interactions within hydrophobic enzyme sub-pockets. In terms of lipophilic ligand efficiency (LLE = pKi – logP), the compound achieves LLE values of 5.55 for PIM1 (7.96 – 2.41) and 5.70 for CDC7 (8.11 – 2.41), values that compare favorably to the commonly accepted LLE benchmark of >5 for attractive lead-quality compounds [4].

Lipophilicity Physicochemical properties Drug-likeness Structure-activity relationship

Recommended Research and Industrial Application Scenarios for 4-Bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921806-32-8)


PIM1/3 Kinase Chemical Probe Development for MYC-Driven Lymphoma and Prostate Cancer Models

Based on the compound's PIM1 (pKi 7.96) and PIM3 (pKi 8.00) inhibitory activity with approximately 11-fold selectivity over PIM2 [1], this 4-bromo derivative is suitable as a starting scaffold for developing isoform-selective PIM kinase chemical probes. PIM1 is a critical co-regulator of MYC transcriptional programs and phosphorylates pro-apoptotic BAD (Ser112) and the CDK inhibitor p21 (Thr145) to promote cell survival and proliferation [2]. Researchers studying PIM1-dependent oncogenic signaling in acute myeloid leukemia (e.g., MV4-11, K562 cell lines), MYC-driven lymphomas, or androgen receptor-positive prostate cancer should prioritize this compound over non-brominated or pan-PIM analogs when PIM2-sparing activity is desired to minimize interference with PIM2-dependent B-cell homeostasis. Recommended validation workflow includes: (a) confirmation of PIM1/PIM2/PIM3 IC50 values using recombinant kinase activity assays (ADP-Glo or TR-FRET format) at physiologically relevant ATP concentrations; (b) assessment of cellular target engagement via PIM substrate phosphorylation analysis (pBAD Ser112, p4E-BP1 Thr37/46) in PIM1-amplified cell lines; and (c) selectivity profiling against a broader kinase panel (e.g., 50-kinase panel) to establish the compound's selectivity fingerprint [1][2].

CDC7 Kinase Inhibition for DNA Replication Initiation and Checkpoint Bypass Research

With a CDC7 pKi of 8.11 (~7.8 nM) [1], the compound offers a chemical tool for interrogating DNA replication initiation mechanisms and replication stress responses. CDC7 kinase phosphorylates MCM2 (Ser40, Ser53) and MCM4 subunits to activate the CMG helicase and initiate replication origin firing [2]. This compound is particularly relevant for studies investigating synthetic lethal interactions between CDC7 inhibition and ATR/CHK1 checkpoint kinase inhibitors, a strategy being explored for tumors with high endogenous replication stress (e.g., MYC-overexpressing or CCNE1-amplified cancers). Recommended experimental approach includes: (a) in vitro CDC7 kinase inhibition assay using recombinant CDC7/DBF4 complex and MCM2 substrate peptide; (b) cellular pharmacodynamic markers—MCM2 phosphorylation (pSer40/pSer53) by western blot or phospho-specific flow cytometry following compound treatment in synchronized cell populations; (c) DNA fiber combing assays to quantify replication fork dynamics (origin firing frequency, fork velocity); and (d) combination treatment with ATR inhibitor (e.g., ceralasertib) to assess synthetic lethality in p53-deficient backgrounds [1][2].

Carbonic Anhydrase-Targeted Chemical Biology in Hypoxic Tumor Microenvironment Models

Class-level SAR evidence demonstrates that bromo-substituted pyridazinone benzenesulfonamides achieve Ki values of 0.98–8.5 nM against carbonic anhydrase isoforms (hCA I, hCA II) [1]. The 4-bromo derivative's halogen bonding capability—mediated by the bromine σ-hole interacting with backbone carbonyls in the CA active site—provides a structural rationale for enhanced CA inhibition potency relative to 4-fluoro or 4-chloro congeners [2]. For researchers investigating pH regulation in hypoxic tumor microenvironments, where the cancer-associated isoform hCA IX is transcriptionally upregulated by HIF-1α and mediates extracellular acidification to promote invasion and immune evasion, this compound represents a tractable starting point. Key experiments include: (a) in vitro hCA IX inhibition assay (stopped-flow CO2 hydration method) to directly confirm potency against the membrane-bound isoform; (b) measurement of extracellular acidification rate (ECAR) using Seahorse XF analyzer in hCA IX-positive cell lines (e.g., HT-29 colorectal adenocarcinoma, MDA-MB-231 triple-negative breast cancer) cultured under 1% O₂; and (c) comparison of antiproliferative effects under normoxic (21% O₂) versus hypoxic (1% O₂) conditions to isolate hCA IX-dependent growth inhibition [1][2].

Kinase Selectivity Panel Reference Compound for Pyridazinone-Benzenesulfonamide Lead Optimization Campaigns

The compound's characterized multi-target kinase profile—PIM1 (pKi 7.96), PIM2 (pKi 6.92), PIM3 (pKi 8.00), CDC7 (pKi 8.11) [1]—establishes it as a useful selectivity reference standard for medicinal chemistry campaigns optimizing this chemotype. When synthesizing new pyridazinone-benzenesulfonamide analogs with varied aryl substituents, medicinal chemists can use these selectivity data as quantitative benchmarks to assess whether structural modifications (e.g., halogen replacement, introduction of polar substituents, or scaffold hopping) narrow or broaden the kinase inhibition profile. The 4-bromo substituent provides a defined electronic (Hammett σp = 0.23) and steric (MR = 8.88) starting point for systematic SAR exploration [2]. Recommended protocol: (a) screen each new analog against a standardized mini-panel comprising PIM1, PIM2, PIM3, and CDC7; (b) calculate selectivity indices (SI = pKi_target1 – pKi_target2) for each analog and compare to the 4-bromo reference values; (c) perform molecular docking in PIM1 (PDB: 3A99) and CDC7 (PDB: 6YAO) crystal structures to map bromine-dependent binding interactions and guide rational replacement strategies; and (d) correlate computed electrostatic potential surfaces of halogen substituents with observed selectivity shifts [1][2].

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